molecular formula C21H25N5O3 B2933691 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878411-13-3

8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2933691
CAS RN: 878411-13-3
M. Wt: 395.463
InChI Key: VXZOJEIVTCWRDS-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which means it’s likely to be involved in biological processes, as purines are key components of DNA and RNA. The methoxyethyl and phenethyl groups attached to it could potentially alter its properties and interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the methoxyethyl and phenethyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), with methoxyethyl, phenethyl, and methyl groups attached. These groups could potentially affect the compound’s reactivity and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Biological Activity

The compound 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of chemicals that have been explored for their potential biological activities. Research on similar compounds, such as derivatives of 7,8-polymethylenehypoxanthines, has shown that these can serve as precursors for substances with antiviral and antihypertensive activities. For instance, derivatives obtained through the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles have been studied for their biological effects (Nilov et al., 1995).

Antidepressant and Anxiolytic Potential

There has been considerable interest in the potential antidepressant and anxiolytic applications of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. Studies have synthesized and evaluated a series of these compounds for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies have highlighted certain derivatives as potential antidepressants and anxiolytics. For example, specific 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives have shown promise in this regard, exhibiting potent ligand activities for serotonin receptors and weak inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).

Antimycobacterial Activity

Research into imidazole derivatives, which share a core structure with the compound , has revealed their potential in mimicking the structure of potent antimycobacterial agents. This has led to the design and synthesis of compounds with varied "spacers" between the imidazole and aryl groups, some of which have shown antimycobacterial activity in vitro. This line of research holds promise for the development of new antimycobacterial drugs (Miranda & Gundersen, 2009).

Mechanism of Action

    Target of action

    Purine derivatives often interact with various enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), thymidylate synthase, and others .

    Mode of action

    These compounds can inhibit the activity of these enzymes, leading to disruption of DNA synthesis and cell division .

    Biochemical pathways

    The affected pathways would primarily be those involved in nucleotide metabolism and DNA synthesis .

    Result of action

    The inhibition of nucleotide metabolism enzymes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Future Directions

The study of purine derivatives is a rich field with many potential applications, particularly in medicine and biology. Future research could explore the biological activity of this compound, its potential uses, and methods for its synthesis .

properties

IUPAC Name

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-29-4)23(3)21(28)25(19(17)27)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZOJEIVTCWRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3163105

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